molecular formula C11H21BO3 B2423325 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane CAS No. 1253215-65-4

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane

Cat. No. B2423325
CAS RN: 1253215-65-4
M. Wt: 212.1
InChI Key: ONOWUKBXDGONMF-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane, also known as TMB or TDB, is a boron-containing compound . It is used for pharmaceutical testing due to its high-quality reference standards .


Molecular Structure Analysis

The molecular formula of 4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane is C14H23BN2O3 . Its average mass is 278.155 Da and its monoisotopic mass is 278.180176 Da .

Scientific Research Applications

Synthesis and Molecular Structure

4,4,5,5-Tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane has been prepared and characterized, with its molecular structure determined through single-crystal X-ray diffraction. This compound shows no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom, highlighting its stability and structural integrity (Coombs et al., 2006).

Synthesis and Characterization

The compound has been a subject of study for its synthesis and characterization, including confirmation of its structure through FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. Density functional theory (DFT) calculations were also performed to corroborate the findings from the structural studies (Liao et al., 2022).

Development as a Building Block

It has been developed as a new building block for the synthesis of biologically active derivatives, demonstrating its high synthetic potential. This includes its use in the development of new syntheses for compounds like disila-bexarotene, indicating its applicability in drug synthesis (Büttner et al., 2007).

Synthesis of Modified Derivatives

The compound's modified derivatives, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives, have been synthesized. Their inhibitory activity against serine proteases has been measured, indicating potential therapeutic applications (Spencer et al., 2002).

Vibrational Properties Studies

Studies have been conducted on its vibrational properties, providing insights into the molecular structure, electrostatic potential, and frontier molecular orbitals of the compound. These studies are essential for understanding the physicochemical properties of the compound and its potential applications (Wu et al., 2021).

Application in Organic Synthesis

The compound has been used in the synthesis of various arenes, demonstrating its utility in organic synthesis processes. This includes its use in palladium-catalyzed borylation of arylbromides, indicating its versatility as a reagent (Takagi & Yamakawa, 2013).

Preparation via Continuous Flow

A scalable process for the preparation of a derivative of this compound has been described. This includes addressing issues such as borolane “ate” equilibration and protonolysis, showcasing its industrial applicability (Fandrick et al., 2012).

Electrochemical Properties and Reactions

Electrochemical analyses of its sulfur-containing derivatives have been conducted, revealing its lower oxidation potential compared to organoborane. Anodic substitution reactions yielding selectively substituted products highlight its electrochemical significance (Tanigawa et al., 2016).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOWUKBXDGONMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253215-65-4
Record name 4,4,5,5-tetramethyl-2-(oxan-2-yl)-1,3,2-dioxaborolane
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